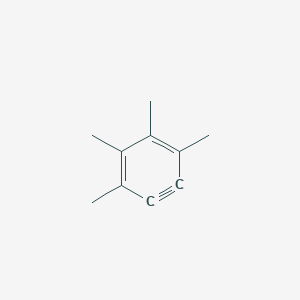
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring with four methyl groups and a triple bond. This compound is part of the broader class of dienynes, which are known for their versatility in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the dehydrobromination of 1,2-dibromocyclohexane using a strong base such as sodium hydride (NaH) . The reaction proceeds as follows: [ \text{(CH}_2\text{)_4(CHBr)_2 + 2 NaH} \rightarrow \text{(CH}_2\text{)_2(CH)_4 + 2 NaBr + 2 H}_2 ]
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the triple bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetramethylcyclohexa-1,3-dien-5-yne involves its interaction with molecular targets through its reactive triple bond and conjugated diene system. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the triple bond.
Cyclohexa-1,3-dien-5-yne: Similar structure but without the methyl groups.
2,3-Dimethyl-1,3-butadiene: A linear diene with similar reactivity.
Propriétés
Numéro CAS |
76054-72-3 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
1,2,3,4-tetramethylcyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C10H12/c1-7-5-6-8(2)10(4)9(7)3/h1-4H3 |
Clé InChI |
YBUOAFWKYDIRKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C#C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


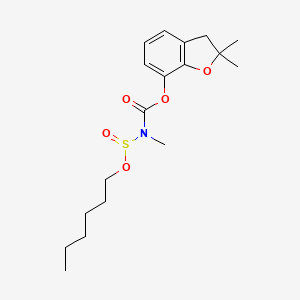
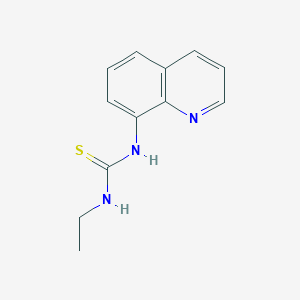
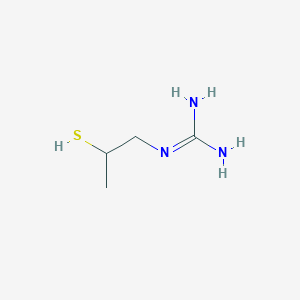
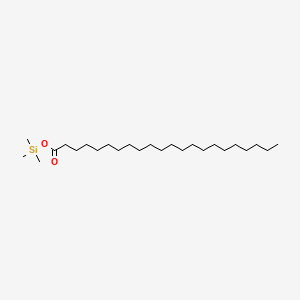

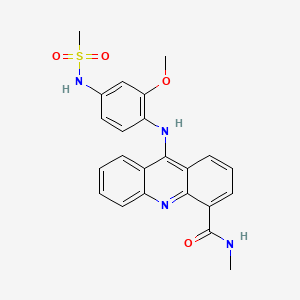

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

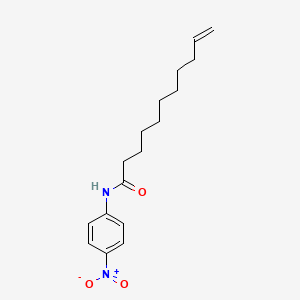
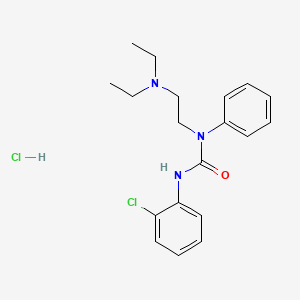
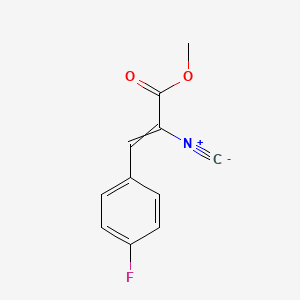
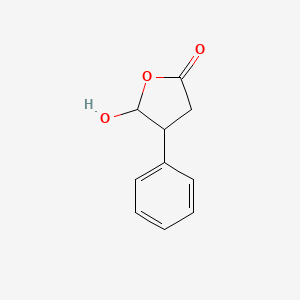
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
